molecular formula C14H20O5 B11851713 (2R,3R,4R,5S,6S)-4-(Benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol

(2R,3R,4R,5S,6S)-4-(Benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol

Cat. No.: B11851713
M. Wt: 268.30 g/mol
InChI Key: YKNDWBCLABIQAZ-DDNMXHNFSA-N
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Description

Methyl 3-O-benzyl-a-L-rhamnopyranoside: is a compound derived from rhamnose, a naturally occurring sugar. This compound is notable for its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects. It is widely used in the biomedical field, especially in drug synthesis aimed at treating bacterial infections and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups in rhamnose, followed by benzylation and methylation reactions. The process begins with the selective protection of the hydroxyl groups using protecting groups such as acetyl or benzyl groups. The protected rhamnose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride. Finally, the methylation of the hydroxyl group is achieved using methyl iodide.

Industrial Production Methods

Industrial production of Methyl 3-O-benzyl-a-L-rhamnopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl 3-O-benzyl-a-L-rhamnopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-a-L-rhamnopyranoside involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-O-benzyl-a-L-rhamnopyranoside
  • Methyl 4-O-benzyl-a-L-rhamnopyranoside
  • Methyl 6-O-benzyl-a-L-rhamnopyranoside

Uniqueness

Methyl 3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits superior antimicrobial and anti-inflammatory activities, making it a valuable compound in drug development.

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol

InChI

InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3/t9-,11-,12+,13+,14+/m0/s1

InChI Key

YKNDWBCLABIQAZ-DDNMXHNFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)OCC2=CC=CC=C2)O

Canonical SMILES

CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O

Origin of Product

United States

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